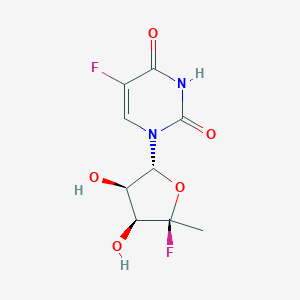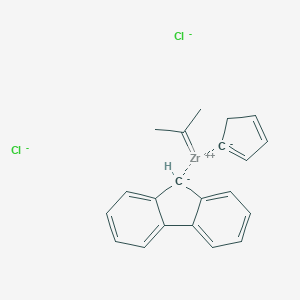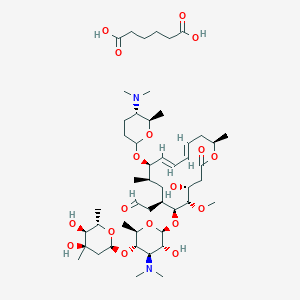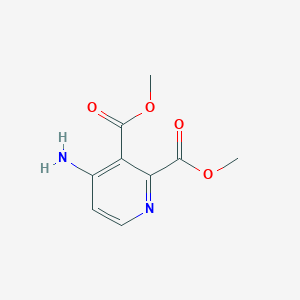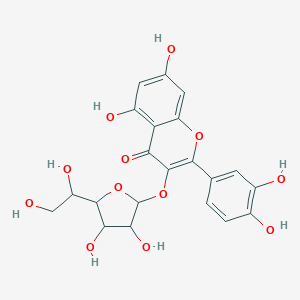
Isoquercitroside
概要
説明
Isoquercitroside, also known as Isoquercitrin, is a flavonoid compound that can be found in several plants . It is the 3-O-glucoside of quercetin . Isoquercitroside has higher bioavailability than quercetin and displays antioxidant and chemoprotective effects both in vitro and in vivo .
The highest amount of Isoquercitroside was obtained using methanol as the solvent .
Molecular Structure Analysis
The molecular formula of Isoquercitroside is C21H20O12 . Its molecular weight is 464.38 g/mol .Chemical Reactions Analysis
The extraction of Isoquercitroside from plants can be influenced by the type of solvent used . The highest amount of Isoquercitroside was obtained when methanol was used as the solvent .Physical And Chemical Properties Analysis
Isoquercitroside is a crystalline solid . It has a high solubility in DMF and DMSO .科学的研究の応用
Potential Clinical Uses
Isoquercetin is currently being investigated for its potential clinical uses. It is being studied for the prevention of thromboembolism in selected cancer patients . This could be a significant breakthrough in the medical field, as thromboembolism is a serious condition that can lead to life-threatening complications.
Anti-Fatigue Agent
Another potential application of Isoquercetin is its use as an anti-fatigue agent in kidney cancer patients treated with sunitinib . Fatigue is a common side effect of cancer and its treatment, and finding effective ways to manage it is crucial for improving the quality of life of cancer patients.
Treatment of Prurigo Nodularis
Isoquercetin has been reported to be successful in treating prurigo nodularis, a difficult-to-treat pruritic eruption of the skin . Although this is based on a single case report, it opens up a new potential therapeutic application for Isoquercetin.
Antioxidant Properties
Isoquercetin has been studied for its antioxidant properties . It has been shown to protect against damage induced by the Fenton reagent, which is used to generate hydroxyl radicals . This suggests that Isoquercetin could have potential applications in conditions where oxidative stress plays a role.
COVID-19 Treatment
Isoquercetin is under investigation in a clinical trial for its potential use in the treatment of moderate and severe COVID-19 . This is a promising area of research, given the ongoing global impact of the COVID-19 pandemic.
Flavonoid Compound
Isoquercetin is a flavonoid, a type of chemical compound . Flavonoids are known for their diverse beneficial effects on human health, including anti-inflammatory, antiviral, and anticancer activities. Therefore, Isoquercetin, as a flavonoid, could have a wide range of potential applications in health and medicine.
Safety and Hazards
作用機序
Target of Action
Isoquercitroside, also known as Isoquercetin, is a flavonoid, a type of chemical compound . It is the 3-O-glucoside of quercetin .
Mode of Action
It is known that isoquercitroside is being investigated for its potential therapeutic effects in various clinical conditions .
Biochemical Pathways
Isoquercitroside has been found to influence the MEK/ERK/Nrf1 signaling pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and survival .
Result of Action
Isoquercitroside is currently being investigated for its potential to prevent thromboembolism in selected cancer patients and as an anti-fatigue agent in kidney cancer patients treated with sunitinib . There is also a single case report of its use in the successful treatment of prurigo nodularis, a difficult-to-treat pruritic eruption of the skin .
特性
IUPAC Name |
3-[(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-12(27)19-16(29)17(30)21(32-19)33-20-15(28)14-11(26)4-8(23)5-13(14)31-18(20)7-1-2-9(24)10(25)3-7/h1-5,12,16-17,19,21-27,29-30H,6H2/t12-,16-,17-,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJZLUXFQFQYAI-GNPVFZCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904976 | |
| Record name | Isoquercitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquercitrin | |
CAS RN |
21637-25-2 | |
| Record name | Isoquercitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21637-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquercitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021637252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquercitrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquercitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOQUERCITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YX10VRV6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Isoquercitroside and where is it found?
A1: Isoquercitroside, also known as Isoquercetin, is a flavonoid commonly found in various plants. It is a natural compound belonging to the flavonol glycoside family. Studies have identified its presence in Amomum villosum [, ], Lavandula angustifolia (lavender) [], Equisetum diffusum (horsetail) [, ], Polygonum convolvulus (black bindweed) [], Psidium guajava (guava) leaves [], and Annona cherimolia []. It has also been found in Holarrhena floribunda [] and Saussurea laniceps [].
Q2: How is Isoquercitroside content typically measured in plants?
A2: Several analytical methods can be employed to quantify Isoquercitroside levels in plant materials. High-performance liquid chromatography (HPLC) is widely used for this purpose, often coupled with UV detection [, ]. This technique enables the separation and quantification of Isoquercitroside and other flavonoids in complex plant extracts.
Q3: What is the relationship between Isoquercitroside and Quercitroside?
A3: Both Isoquercitroside and Quercitroside are flavonoid glycosides and share a similar structure. They are both derived from Quercetin, a potent antioxidant flavonoid. The key difference lies in the position of the glucose moiety attached to the Quercetin molecule. Despite the structural similarity, their pharmacological properties might differ, making it crucial to distinguish and quantify them individually in plant extracts [].
Q4: How does the structure of Isoquercitroside influence its antioxidant activity?
A4: Isoquercitroside's antioxidant activity is attributed to its chemical structure. The presence of adjacent hydroxyl groups on the B ring, a hydroxyl group at the 4' position on the B ring, and a hydroxyl group at the 6 position on the A ring contribute significantly to its ability to scavenge DPPH radicals [, ]. This radical scavenging ability is a key indicator of antioxidant potential.
Q5: How does the processing of plant material affect Isoquercitroside content?
A5: Studies indicate that processing techniques can influence the levels of Isoquercitroside in plant materials. For instance, rice-frying Psidium guajava leaves was found to significantly increase the content of Isoquercitroside compared to using dried leaves []. This highlights the importance of considering processing methods when evaluating the potential therapeutic benefits of plants containing Isoquercitroside.
Q6: What are the potential applications of Isoquercitroside in traditional medicine?
A6: Traditionally, plants rich in Isoquercitroside have been used for various medicinal purposes. For example, Amomum villosum is used in traditional Chinese medicine for its therapeutic properties []. Equisetum diffusum has been traditionally used for its hypertensive, anti-inflammatory, diuretic, and hemostatic properties []. Psidium guajava leaves have a long history of use as an adjuvant therapy for diabetes []. While these traditional uses suggest potential benefits, further research is needed to validate these claims and understand the underlying mechanisms.
Q7: What are the challenges in developing analytical methods for Isoquercitroside?
A7: Developing accurate and reliable analytical methods for Isoquercitroside can be challenging due to the complexity of plant matrices and the presence of structurally similar compounds. Overcoming these challenges often requires sophisticated techniques like HPLC and ensuring proper method validation, including assessing accuracy, precision, and specificity []. This ensures the reliability and reproducibility of the analytical data.
Q8: What is the significance of color recognition in assessing the quality of plant materials containing Isoquercitroside?
A8: Color can serve as a visual indicator of the processing degree and quality of plant materials. Research on Platycladi Cacumen Carbonisata, a traditional hemostatic drug, demonstrated the use of color recognition as an external quality control method. By establishing a correlation between color parameters and the content of Isoquercitroside and other flavonoids, color recognition can potentially complement quantitative analytical methods for quality assessment [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



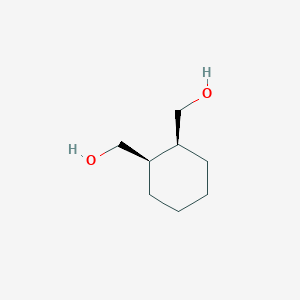
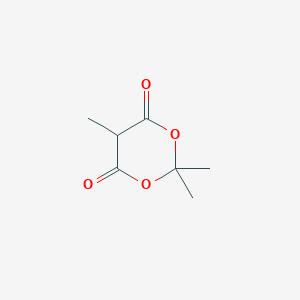



![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
